molecular formula C11H19NO4 B1442435 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid CAS No. 1202858-82-9

1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Cat. No.: B1442435
CAS No.: 1202858-82-9
M. Wt: 229.27 g/mol
InChI Key: QVXRQDKLDKWIMG-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

The molecular structure of 1-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid features a cyclobutane ring substituted at the 1-position with both a carboxylic acid group and a methylamino moiety protected by a tert-butoxycarbonyl (Boc) group. The cyclobutane core introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry of sp³-hybridized carbons. To alleviate this strain, the ring adopts a non-planar "puckered" conformation, reducing torsional strain through partial out-of-plane distortion.

The substituents on the cyclobutane ring create opportunities for stereoisomerism. While the compound itself is not explicitly described as chiral in the literature, related cis-1,3-disubstituted cyclobutane derivatives exhibit diastereomeric configurations depending on the spatial arrangement of functional groups. For instance, the Boc-protected methylamino and carboxylic acid groups could adopt cis or trans orientations relative to other ring substituents in synthetic intermediates. Computational studies on analogous cyclobutane systems suggest that steric interactions between the bulky Boc group and adjacent substituents influence the preferred dihedral angles and ring puckering modes.

Key structural parameters derived from related compounds include:

Parameter Value (Å or °) Source Compound
C-C bond length (ring) 1.54–1.58 Cyclobutane derivatives
N-C(=O) bond length 1.33–1.35 Boc-protected amines
Dihedral angle (ring) 15–25° Puckered cyclobutanes

IUPAC Nomenclature and Notation Systems

The systematic IUPAC name 1-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is constructed through the following analysis:

  • Parent structure : Cyclobutane ring
  • Principal functional group : Carboxylic acid (-COOH) at position 1
  • Substituents :
    • A methylamino group [(methyl)amino] at position 1
    • The amino group is further substituted with a tert-butoxycarbonyl (Boc) protecting group

The numbering prioritizes the carboxylic acid as the suffix, with the Boc-protected methylamino group treated as a prefix. The tert-butoxycarbonyl moiety is described using the "oxycarbonyl" notation, with branching indicated by parentheses for the tert-butyl group. Alternative naming conventions for stereoisomers (e.g., cis/trans or R/S configurations) are not explicitly required for this compound based on current literature, though synthetic routes to related molecules emphasize diastereoselective control of substituent orientation.

SMILES/InChI Representation and Conformational Analysis

The SMILES notation for the compound is CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O , which encodes:

  • Cyclobutane ring (C1CCC1)
  • Carboxylic acid (C(=O)O) and Boc-protected methylamino group (N(C)C(=O)OC(C)(C)C) at position 1

The InChIKey NLCJYYRLCOZQCL-UHFFFAOYSA-N provides a unique identifier derived from its structural features. Conformational analysis reveals two primary factors influencing molecular geometry:

  • Ring puckering : The cyclobutane ring adopts a bent or "butterfly" conformation to minimize angle strain, with a typical puckering amplitude of 0.3–0.5 Å.
  • Steric effects : The bulky Boc group (van der Waals volume ≈ 150 ų) induces torsional strain when eclipsed with adjacent substituents, favoring staggered arrangements.

Density functional theory (DFT) calculations on analogous systems predict an energy difference of 2–3 kcal/mol between planar and puckered conformations, with the latter being more stable. Molecular dynamics simulations suggest the Boc group rotates freely about the N-C(=O) bond at room temperature, while the cyclobutane ring undergoes pseudorotation with an energy barrier of ~1.5 kcal/mol.

Crystallographic and Computational Modeling Studies

Although no direct X-ray crystallography data exists for this specific compound, studies on structurally related molecules provide insights:

  • Bond lengths :

    • Cyclobutane C-C bonds average 1.55 Å vs. 1.54 Å in unstrained alkanes
    • N-C(=O) bonds measure 1.33 Å, consistent with delocalized amide resonance
  • Angle strain :

    • Internal ring angles of 88–92° versus ideal 109.5° for sp³ carbons
    • Compensated by torsional strain reduction through puckering

Computational models using ωB97XD/6-31G* basis sets predict:

Property Calculated Value
Heat of formation -189.2 kcal/mol
HOMO-LUMO gap 6.3 eV
Dipole moment 3.8 Debye

These models indicate significant charge separation between the electron-deficient cyclobutane ring and the polar carboxylic acid/Boc groups. Molecular electrostatic potential maps show negative charge localization at the carbonyl oxygens (-0.45 e) and positive charge at the tertiary carbons of the Boc group (+0.32 e).

Properties

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXRQDKLDKWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202858-82-9
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid
CAS Number 1202858-82-9
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.28 g/mol
Purity (commercial) ≥97%
PubChem CID 58255086
EC Number 841-870-9

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid generally follows a multi-step sequence involving:

  • Construction of the cyclobutane core
  • Introduction of the carboxylic acid functionality
  • N-methylation of the amino group
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group

These steps are performed in a logical order to ensure selectivity and yield.

Stepwise Synthesis Overview

Step 1: Synthesis of Cyclobutane-1-carboxylic Acid

The cyclobutane-1-carboxylic acid is typically synthesized via [2+2] cycloaddition reactions or through ring contraction strategies from larger carbocyclic precursors. Commercially, cyclobutane-1-carboxylic acid is readily available, which simplifies the synthetic route.

Step 2: Amination at the 1-Position

The carboxylic acid is converted to the corresponding acid chloride (using reagents such as thionyl chloride or oxalyl chloride), followed by reaction with methylamine to yield N-methylcyclobutane-1-carboxamide. Hydrolysis of the amide under acidic or basic conditions then produces N-methylcyclobutane-1-amine.

Step 3: Introduction of the Boc Protecting Group

The N-methylcyclobutane-1-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to install the Boc protecting group, yielding N-methyl-N-tert-butoxycarbonylcyclobutan-1-amine.

Step 5: Final Purification

The crude product is purified by recrystallization or column chromatography to yield high-purity 1-{(tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid.

Alternative Approaches

  • Direct Amination: Some protocols allow for direct amination of cyclobutane-1-carboxylic acid derivatives with N-methylamine, followed by Boc protection.
  • Solid-Phase Synthesis: In peptide chemistry, the compound may be synthesized on solid supports, allowing for rapid protection and deprotection steps.

Key Reaction Conditions

Step Reagents/Conditions Notes
Acid chloride prep SOCl₂ or (COCl)₂, 0–5°C, inert atmosphere Minimizes side reactions
Amination Methylamine (aqueous or in THF), 0–25°C Excess methylamine drives reaction
Boc protection Boc₂O, base (TEA, NaHCO₃), DCM, 0–25°C Protects amine, prevents over-alkylation
Carboxylation CO₂ (if needed), Grignard reagent, ether solvent For carboxylic acid introduction
Purification Recrystallization, silica gel chromatography Ensures ≥97% purity

Research Findings and Optimization

  • Yield Optimization: Yields are typically optimized by controlling temperature, stoichiometry, and the order of reagent addition, particularly during Boc protection and amination steps.
  • Purity Considerations: Final products are analyzed by NMR, LC-MS, and HPLC to confirm structure and purity. Commercial samples are generally ≥97% pure.
  • Safety and Environmental Notes: The use of wet palladium for hydrogenolysis (in related compounds) is reported to enhance safety and efficiency.

Chemical Reactions Analysis

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclobutane Carboxylic Acids with Boc-Protected Amines

(a) 1-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS 120728-10-1)
  • Structure: Lacks the methyl group on the amino substituent.
  • Molecular Formula: C₁₀H₁₇NO₄ (vs. C₁₁H₁₉NO₄ for the target compound).
  • Applications : Used in peptide coupling and as a precursor for radiopharmaceuticals (e.g., [¹⁸F]FACBC, a PET imaging agent for brain tumors) .
(b) 1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid (CAS 220145-21-1)
  • Structure: Features an aminomethyl linker between the Boc group and cyclobutane.
  • Molecular Formula: C₁₁H₁₉NO₄ (identical to the target compound but with distinct substitution).
  • Applications : Likely used in bioconjugation or as a spacer in drug design.
  • Key Difference : The methylene bridge alters spatial arrangement, impacting binding affinity in target interactions .

Cyclopropane and Hydroxy-Substituted Analogs

(a) 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5)
  • Structure : Cyclopropane ring instead of cyclobutane.
  • Molecular Formula: C₉H₁₅NO₄.
  • Applications : Exploited for ring-strain reactivity in click chemistry or protease inhibitors.
  • Key Difference : Cyclopropane’s higher ring strain increases reactivity but reduces conformational flexibility compared to cyclobutane .
(b) 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS 1067239-17-1)
  • Structure: Hydroxyl group at position 1 and Boc-protected amino at position 3.
  • Molecular Formula: C₁₀H₁₇NO₅.
  • Applications: Potential use in metal-chelating materials or prodrugs.
  • Key Difference : Hydroxyl group enhances hydrophilicity, altering solubility and bioavailability .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Cyclobutane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature Primary Application
Target Compound Not explicitly listed C₁₁H₁₉NO₄ 229.27* Boc-methylamino group Pharmaceutical intermediates
1-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid 120728-10-1 C₁₀H₁₇NO₄ 215.25 Boc-amino group Radiopharmaceutical synthesis
1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid 220145-21-1 C₁₁H₁₉NO₄ 229.27 Aminomethyl-Boc group Bioconjugation
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 1899832-83-7 C₉H₁₆O₃ 172.22 tert-Butoxy group at position 3 Material science

*Molecular weight inferred from structural analogs .

Stability and Reactivity

  • Target Compound: The Boc-methylamino group offers dual protection and controlled release of the amine, critical for stepwise synthesis. However, the methyl group may slow deprotection kinetics due to increased steric bulk .
  • Cyclopropane Analogs : Higher reactivity due to ring strain but lower thermal stability .
  • Hydroxy-Substituted Derivatives : Enhanced polarity improves aqueous solubility but may reduce membrane permeability in drug candidates .

Biological Activity

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid, also known by its CAS number 220145-21-1, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 220145-21-1
  • Structural Characteristics : The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group, contributing to its unique reactivity and biological properties.

Pharmacological Properties

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid exhibits various biological activities that may be leveraged for therapeutic purposes. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. Further investigation is needed to quantify this effect and determine the mechanisms involved.
  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to amino acid metabolism, which could have implications for metabolic disorders.

Study 1: Enzyme Interaction

A study conducted by researchers at MDPI explored the interaction of various amino acid derivatives with enzymes involved in metabolic pathways. The findings indicated that derivatives similar to 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid exhibited competitive inhibition against specific enzymes, suggesting potential applications in drug design for metabolic regulation.

Study 2: Antimicrobial Efficacy

In a recent investigation published in PubChem, compounds structurally related to 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid were tested against common pathogens. The results demonstrated a notable reduction in bacterial viability at certain concentrations, warranting further exploration into its use as an antimicrobial agent.

Table of Biological Activities

Activity TypeObserved EffectSource
AntimicrobialInhibition of bacterial growthMDPI Study on Amino Acid Derivatives
Enzyme InhibitionCompetitive inhibition of metabolic enzymesPubChem Research Findings
Potential TherapeuticApplications in metabolic disordersLiterature Review on Amino Acid Analogues

Q & A

Basic: What are the key structural features of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid, and how do they influence its reactivity?

The compound contains three critical functional groups:

  • tert-Butoxycarbonyl (Boc) group : Protects the methylamino group from undesired reactions during synthesis, enhancing selectivity in subsequent transformations .
  • Cyclobutane ring : Introduces ring strain and conformational rigidity, which can affect binding affinity to biological targets or alter reaction pathways compared to linear analogs .
  • Carboxylic acid : Enables salt formation, solubility modulation, or participation in coupling reactions (e.g., peptide bond formation) .
    Methodological Insight: Use NMR (e.g., 1^1H and 13^{13}C) to confirm stereochemistry and MS for molecular weight validation .

Basic: What are common synthetic strategies for preparing this compound?

Synthesis typically involves:

Boc Protection : Reacting the methylamine precursor with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions (e.g., DMAP or TEA) .

Cyclobutane Ring Formation : Via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the carboxylic acid group .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product .
Key Optimization: Control reaction temperature (<0°C for Boc protection to minimize side reactions) .

Advanced: How can researchers optimize stereochemical control during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Rh-based) for asymmetric cyclobutane ring formation .
  • Low-Temperature Conditions : Reduce racemization risk during Boc deprotection by employing mild acidic conditions (e.g., TFA in DCM at −20°C) .
    Validation: Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced: What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • Diastereomer Differentiation : Use 2D NMR (e.g., NOESY) to distinguish axial vs. equatorial substituents on the cyclobutane ring .
  • Carboxylic Acid Tautomerism : Employ 13^{13}C NMR or IR spectroscopy to confirm the dominant tautomeric form in solution .
  • Mass Spectrometry Fragmentation : High-resolution MS (HRMS) helps identify degradation products (e.g., Boc group loss under acidic conditions) .

Basic: What are the primary applications of this compound in drug discovery?

  • Peptide Mimetics : The cyclobutane scaffold mimics peptide turn structures, enabling protease resistance in lead compounds .
  • Enzyme Inhibitors : The carboxylic acid group can coordinate with metal ions (e.g., Zn2+^{2+}) in metalloprotease active sites .
    Methodological Note: Screen for biological activity using SPR (surface plasmon resonance) or enzymatic assays .

Advanced: How does the cyclobutane ring affect structure-activity relationship (SAR) studies?

  • Conformational Restriction : The ring enforces specific dihedral angles, improving binding specificity but potentially reducing solubility.
  • Ring Strain : May enhance reactivity in click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for bioconjugation .
    Validation: Compare IC50_{50} values of cyclobutane-containing analogs vs. linear counterparts in target assays .

Basic: What are recommended storage and handling protocols?

  • Storage : 2–8°C under inert gas (Ar/N2_2) to prevent Boc group hydrolysis .
  • Handling : Use gloves and PPE to avoid skin irritation (classified as H315/H319 per GHS) .

Advanced: How can researchers address contradictions in reported synthetic yields?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF) and catalyst lot variability .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-Boc protection or cyclobutane ring-opening) .

Advanced: What mechanistic insights exist for its interactions with biological targets?

  • Binding Studies : Molecular dynamics simulations predict enhanced hydrophobic interactions due to the cyclobutane ring .
  • Kinetic Profiling : Stopped-flow spectroscopy reveals rapid Boc deprotection under physiological pH, impacting prodrug design .

Basic: What safety and toxicity data are available?

  • Acute Toxicity : Limited data; handle as per OSHA HCS Category 4 (H302: harmful if swallowed) .
  • Decomposition Products : Avoid heating >100°C to prevent CO2_2 and tert-butanol release .

Advanced: How can structural modifications enhance its utility?

  • Ester Derivatives : Replace carboxylic acid with methyl ester to improve cell permeability .
  • Trifluoromethyl Substituents : Introduce at the cyclobutane ring to enhance metabolic stability .
    Validation: Assess logP and PAMPA permeability for modified analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
Reactant of Route 2
1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

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